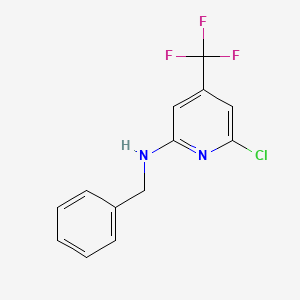
N-Benzyl-6-chloro-4-(trifluorométhyl)pyridin-2-amine
Vue d'ensemble
Description
N-Benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine: is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom, a chlorine atom at the 6-position, and a trifluoromethyl group at the 4-position of the pyridine ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Applications De Recherche Scientifique
N-Benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of bioactive molecules and drug candidates.
Medicine: Explored for its therapeutic potential in the treatment of various diseases. It is studied for its interactions with biological targets such as enzymes, receptors, and proteins.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals. It is also used in material science for the development of novel materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 6-chloro-4-(trifluoromethyl)pyridin-2-amine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Another synthetic route involves the direct amination of 6-chloro-4-(trifluoromethyl)pyridine with benzylamine under catalytic conditions. This method may require the use of a transition metal catalyst such as palladium or copper, along with ligands and other additives to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-Benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form N-benzyl-6-chloro-4-(trifluoromethyl)pyridine N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can undergo electrophilic substitution reactions with electrophiles such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, dimethyl sulfoxide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, sulfonyl chlorides.
Major Products Formed
N-Benzyl-6-chloro-4-(trifluoromethyl)pyridine N-oxide: (oxidation product).
N-Benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine derivatives: (substitution products).
Mécanisme D'action
The mechanism of action of N-Benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or proteins, leading to alterations in cellular processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the synthesis or degradation of biomolecules. Additionally, it may bind to receptors on the cell surface, triggering signaling cascades that result in physiological responses.
Comparaison Avec Des Composés Similaires
N-Benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine can be compared with other similar compounds, such as:
N-Benzyl-6-chloro-4-methylpyridin-2-amine: Similar structure but with a methyl group instead of a trifluoromethyl group. The trifluoromethyl group imparts greater lipophilicity and metabolic stability.
N-Benzyl-6-chloro-4-(difluoromethyl)pyridin-2-amine: Similar structure but with a difluoromethyl group. The trifluoromethyl group provides different electronic and steric effects.
N-Benzyl-6-chloro-4-(trifluoromethyl)quinolin-2-amine: Similar structure but with a quinoline ring instead of a pyridine ring. The quinoline ring offers different aromaticity and reactivity.
The uniqueness of N-Benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2/c14-11-6-10(13(15,16)17)7-12(19-11)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHHWFDJOGBMOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


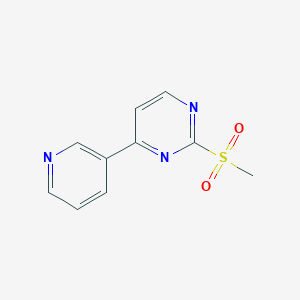
![Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394237.png)
![Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate](/img/structure/B1394238.png)
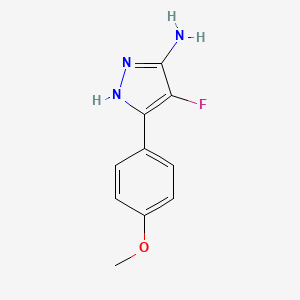
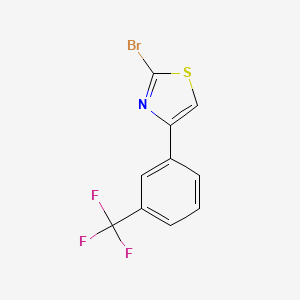
![(1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B1394244.png)
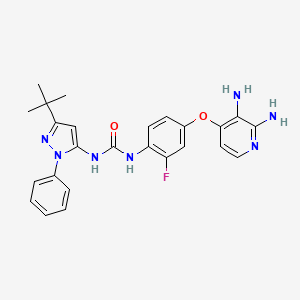
![2,6-Dimethylbenzo[d]thiazol-5-amine](/img/structure/B1394246.png)
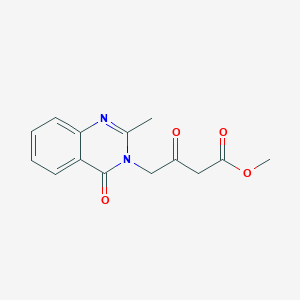

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1394250.png)
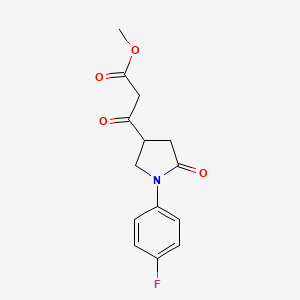
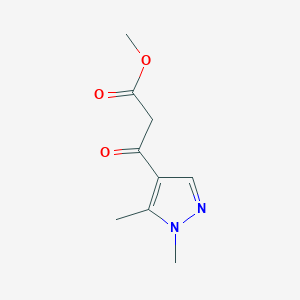
![2-tert-Butyl-9-hydroxy-7,8-dihydro-5H-1,4,6,9a-tetraaza-cyclopenta[b]naphthalene-6-carboxylic acid tert-butyl ester](/img/structure/B1394254.png)
